Cas no 1806424-89-4 (6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid is a versatile heterocyclic compound featuring a reactive bromoacetyl group and a carboxylic acid functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research. The bromoacetyl moiety enables selective alkylation reactions, while the benzo[d]oxazole core contributes to its stability and potential biological activity. The carboxylic acid group further enhances its utility in conjugation and derivatization. This compound is particularly useful in the development of protease inhibitors, kinase modulators, and other bioactive molecules. Its well-defined reactivity profile and structural features make it a preferred choice for medicinal chemistry applications requiring precise functionalization.
6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid structure
1806424-89-4 structure
商品名:6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
CAS番号:1806424-89-4
MF:C10H6BrNO4
メガワット:284.062942028046
CID:4819614

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
    • インチ: 1S/C10H6BrNO4/c11-4-7(13)5-1-2-6-8(3-5)16-9(12-6)10(14)15/h1-3H,4H2,(H,14,15)
    • InChIKey: VGBRIPOELYXBTM-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C1C=CC2=C(C=1)OC(C(=O)O)=N2)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 80.4

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A081001737-500mg
6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1806424-89-4 98%
500mg
$8,001.76 2022-03-31
Alichem
A081001737-250mg
6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1806424-89-4 98%
250mg
$5,603.65 2022-03-31
Alichem
A081001737-1g
6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid
1806424-89-4 98%
1g
$13,503.35 2022-03-31

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid 関連文献

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acidに関する追加情報

Introduction to 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS No. 1806424-89-4)

6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1806424-89-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzo[d]oxazole class, a heterocyclic structure known for its broad range of biological activities. The presence of a 2-bromoacetyl substituent at the 6-position of the benzo[d]oxazole core introduces unique reactivity, making it a valuable intermediate in the synthesis of bioactive molecules.

The benzo[d]oxazole scaffold is a privileged structure in drug discovery, exhibiting properties such as good oral bioavailability, metabolic stability, and favorable pharmacokinetic profiles. Its aromatic system allows for diverse functionalization, enabling the development of compounds with targeted biological effects. The 2-bromoacetyl moiety, in particular, serves as a versatile handle for further chemical modifications, including amide bond formation, which is a common strategy in drug design to enhance binding affinity and selectivity.

In recent years, there has been growing interest in derivatives of benzo[d]oxazole due to their demonstrated efficacy in various therapeutic areas. For instance, studies have highlighted the potential of benzo[d]oxazole-based compounds as kinase inhibitors, antimicrobial agents, and even in the development of neuroprotective drugs. The bromoacetyl group on 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid specifically facilitates the introduction of amine-containing ligands, making it a promising building block for peptidomimetics and protein-targeting agents.

One of the most compelling aspects of this compound is its utility in the synthesis of targeted therapies. The benzo[d]oxazole ring provides a rigid framework that can be optimized for interaction with biological targets, while the 2-bromoacetyl group allows for conjugation with biomolecules such as peptides and antibodies. This has led to its incorporation in several research programs aimed at developing novel biologics and small-molecule drugs. For example, recent studies have explored its use in generating inhibitors of cancer-related kinases by linking it to small peptides that mimic natural substrates.

The chemical reactivity of 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid is further enhanced by its carboxylic acid functionality at the 2-position. This group can participate in various transformations, including esterification or amidation, expanding its synthetic utility. The combination of these reactive sites makes it an attractive candidate for library synthesis efforts aimed at identifying new pharmacophores.

From a computational chemistry perspective, virtual screening approaches have been employed to identify potential hits derived from this scaffold. The three-dimensional structure of 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid, along with its analogs, has been used to model interactions with target proteins using molecular docking techniques. These studies have provided insights into how structural modifications can modulate binding affinity and selectivity, guiding the design of next-generation compounds.

The pharmaceutical industry has also shown interest in this compound due to its potential as a starting material for drug candidates. Several patent applications describe processes for synthesizing derivatives of 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid that exhibit improved pharmacological profiles. These include modifications aimed at enhancing solubility, reducing toxicity, or increasing metabolic stability—all critical factors in drug development.

In academic research, this compound has been used as a tool compound to investigate enzyme mechanisms and develop new synthetic methodologies. Its incorporation into probes and inhibitors has allowed researchers to gain deeper understanding into cellular processes relevant to human health and disease. For instance, studies have employed derivatives of this compound to study the activity of metalloproteinases involved in inflammation and tissue degradation.

The versatility of 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid extends beyond its role as an intermediate; it also serves as a model system for teaching advanced organic chemistry concepts. Its synthesis involves multi-step reactions that highlight key principles such as electrophilic aromatic substitution, nucleophilic addition reactions, and cyclization processes. Educators use this compound to illustrate how functional groups influence reaction pathways and product outcomes.

Looking ahead, future research may explore novel applications of 6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid in areas such as photodynamic therapy or materials science. Its ability to undergo cross-coupling reactions with various substrates opens doors for creating conjugates with unique properties. Additionally, advances in green chemistry may lead to more sustainable synthetic routes for producing this compound on an industrial scale.

In conclusion,6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid (CAS No. 1806424-89-4) represents a fascinating example of how structural complexity can be leveraged to develop bioactive molecules with therapeutic potential. Its unique reactivity profile makes it indispensable in synthetic chemistry and drug discovery pipelines. As research continues to uncover new applications for this compound,its importance is likely to grow further, solidifying its place as a cornerstone molecule in modern medicinal chemistry.

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